5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-amino-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H4N4O2/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10) |
InChI Key |
IYZHFWGYNVUBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=O)O2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One Derivatives
Pioneering Synthetic Routes to the Oxazolo[4,5-d]pyrimidine (B6598680) Core
The foundational approaches to constructing the oxazolo[4,5-d]pyrimidine system are rooted in classical heterocyclic chemistry. These routes strategically form one of the two constituent rings (oxazole or pyrimidine) onto a pre-existing, appropriately functionalized partner ring. Generally, the two main methods for synthesizing oxazolo[5,4-d]pyrimidines, an isomeric system, involve either the cyclization of the pyrimidine (B1678525) ring onto a substituted oxazole (B20620) derivative or the cyclization of the oxazole ring onto a pyrimidine derivative. nih.gov These fundamental strategies are also applicable to the oxazolo[4,5-d]pyrimidine scaffold.
One of the earliest and most fundamental strategies for constructing the oxazolopyrimidine skeleton involves forming the oxazole ring from a functionalized pyrimidine precursor. This "pyrimidine-first" approach leverages the well-established chemistry of pyrimidines to build the fused five-membered ring.
A classic example of this methodology was reported in the first synthesis of the oxazolo[5,4-d]pyrimidine (B1261902) system, where 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was cyclized using phosphoryl trichloride (B1173362) (POCl₃). nih.govresearchgate.net This type of reaction, an intramolecular cyclodehydration, transforms adjacent amino and hydroxyl (or keto) groups on the pyrimidine ring into the fused oxazole ring. Dehydrating agents and cyclizing reagents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride are commonly employed to facilitate this transformation. pharmaguideline.com
Table 1: Example of Oxazole Moiety Cyclization
| Starting Material | Reagent | Key Transformation | Product Type |
|---|---|---|---|
| 5-Acylamino-4-hydroxypyrimidine | POCl₃ or H₂SO₄ | Intramolecular Cyclodehydration | Oxazolo[4,5-d]pyrimidine |
| 5-Amino-4-chloropyrimidine | Carboxylic Acid Derivative | Condensation and Cyclization | Oxazolo[4,5-d]pyrimidine |
The alternative and often more versatile approach involves constructing the pyrimidine ring onto a pre-existing oxazole core. This "oxazole-first" strategy frequently begins with a highly functionalized oxazole building block, such as a 5-aminooxazole-4-carbonitrile (B1331464) derivative. nih.gov This substrate contains the necessary amine and nitrile functionalities, which can be elaborated to form the six-membered pyrimidine ring.
A common sequence involves reacting the 5-aminooxazole with triethyl orthoformate, which reacts with the amino group to form an intermediate ethoxymethyleneamino derivative. nih.govmdpi.com This intermediate is then treated with an amine (or ammonia (B1221849) for the parent 5-amino derivative). The amine displaces the ethoxy group and subsequently attacks the nitrile carbon, leading to cyclization and formation of the fused pyrimidine ring. nih.govmdpi.com Another pathway involves treating an oxazolone (B7731731) with an arylamidine hydrochloride, which undergoes recyclization and cyclocondensation to form an oxazolo[4,5-d]pyrimidin-7-one. researchgate.net
Table 2: Representative Synthesis via Pyrimidine Moiety Cyclization
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Product |
|---|---|---|---|---|
| 5-Aminooxazole-4-carbonitrile | Triethyl orthoformate | N-(4-cyano-oxazol-5-yl)formimidate | Amine (R-NH₂) | 7-Substituted-amino-oxazolo[4,5-d]pyrimidine |
| Oxazolone | Amidine hydrochloride | 4,5-dihydro-1H-imidazol-5-one | Heat in Pyridine | Oxazolo[4,5-d]pyrimidin-7-one |
Advanced Synthetic Transformations for Functionalization
To meet the demands of modern drug discovery for speed, efficiency, and molecular diversity, classical synthetic routes have been enhanced and supplemented by advanced methodologies. These techniques offer significant advantages in terms of reaction times, yields, and the ability to construct complex molecules in fewer steps.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building complex heterocyclic scaffolds. mdpi.com While the Biginelli reaction is a well-known MCR for pyrimidine synthesis, other MCRs have been developed for various pyrimidine-fused systems. askfilo.com These protocols are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The synthesis of thiazolopyrimidine derivatives, for instance, has been achieved via multicomponent reactions, highlighting the utility of this approach for related fused heterocycles. nih.gov The application of MCRs to the oxazolo[4,5-d]pyrimidine core offers a promising avenue for the one-pot synthesis of novel derivatives from simple, readily available starting materials.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govnih.gov The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently, making it particularly suitable for the synthesis of heterocyclic compounds. unr.edu.ar Numerous reports detail the successful application of microwave energy in synthesizing pyrimidine-fused heterocycles, including pyrazolo[3,4-d]pyrimidines and azolopyrimidines. researchgate.netnih.gov In many cases, reactions that required several hours of reflux under conventional heating were completed in a matter of minutes under microwave irradiation, with significantly improved yields. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference System |
|---|---|---|---|---|
| Pyrazolopyrimidine Synthesis | 8-12 hours | 10-30 minutes | Often significant | Pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov |
| Azolopyrimidine Synthesis | 6-10 hours | 5-10 minutes | Typically higher | Pyrazolylthiazole derivatives nih.gov |
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allow for the precise installation of a wide variety of substituents (aryl, alkyl, amino groups, etc.) onto a pre-formed heterocyclic scaffold. rsc.org
For the oxazolo[4,5-d]pyrimidine system, this strategy typically begins with the synthesis of a halogenated derivative, often a 7-chloro-oxazolo[4,5-d]pyrimidine, which can be prepared by treating the corresponding oxazolo[4,5-d]pyrimidin-7-one with a chlorinating agent like POCl₃. researchgate.net This chloro-derivative serves as a versatile electrophilic partner in various cross-coupling reactions. For example, palladium-catalyzed Suzuki coupling with boronic acids can introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can install diverse amine functionalities. The utility of this approach has been demonstrated in related systems like triazolo[4,5-d]pyrimidines and thiazolotriazoles, confirming its broad applicability in the functionalization of purine-like heterocycles. rsc.orgnih.gov
Table 4: Potential Metal-Catalyzed Reactions for Functionalization
| Reaction Name | Catalyst (Typical) | Substrates | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Halogenated Core + Boronic Acid | C-C (Aryl-Aryl) | Introduce aryl/heteroaryl groups at position 7 |
| Heck Coupling | Pd(OAc)₂ | Halogenated Core + Alkene | C-C (Alkenyl) | Introduce vinyl groups at position 7 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Halogenated Core + Amine | C-N | Introduce diverse amino substituents at position 7 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halogenated Core + Terminal Alkyne | C-C (Alkynyl) | Introduce alkynyl groups at position 7 |
"Click" Chemistry for Modular Assembly of Derivatives
"Click" chemistry, a concept characterized by reactions that are high in yield, stereospecific, and generate only inoffensive byproducts, presents a powerful tool for the modular assembly of complex molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. This methodology allows for the covalent linking of two different molecular building blocks—one functionalized with an azide (B81097) group and the other with a terminal alkyne—to form a stable 1,2,3-triazole ring.
While the direct application of click chemistry to create a library of 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one derivatives is not extensively documented in the reviewed literature, the strategy is hypothetically robust. A synthetic approach could involve:
Synthesis of a Core Scaffold: An oxazolo[4,5-d]pyrimidine core would be synthesized with a pendant azide or alkyne functional group at a suitable position, for instance, attached to the 5-amino group or another site on the pyrimidine ring.
Modular Assembly: This functionalized core could then be reacted with a diverse library of complementary building blocks (alkynes or azides, respectively). This would enable the rapid generation of a large number of derivatives, each with a unique substituent attached via the stable triazole linker.
This approach is highly valued in medicinal chemistry for its efficiency and reliability in creating diverse compound libraries for structure-activity relationship (SAR) studies. The synthesis of related nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives has been reported, demonstrating the feasibility of incorporating the triazole moiety into fused pyrimidine systems. mdpi.com
Regiochemical Control and Diastereoselectivity in Synthesis
Achieving the correct isomeric structure is a fundamental challenge in the synthesis of fused heterocyclic systems like oxazolo[4,5-d]pyrimidines. The regiochemical outcome—the specific orientation of the fused rings—is determined by the choice of starting materials and the reaction pathway.
Two primary strategies exist for constructing the oxazolopyrimidine scaffold:
Pyrimidine Ring Annulation: This approach begins with a pre-formed, appropriately substituted oxazole ring. The pyrimidine ring is then constructed onto this oxazole template. For example, a C(2)-functionalized 5-aminooxazole-4-carbonitrile can serve as a versatile building block for constructing various oxazolo[5,4-d]pyrimidines. nih.gov
Oxazole Ring Annulation: Conversely, the synthesis can start with a pyrimidine derivative, and the oxazole ring is subsequently formed through cyclization. The first-ever synthesis of an oxazolo[5,4-d]pyrimidine system utilized this method, where 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was cyclized using phosphoryl trichloride. nih.gov
The choice between these pathways is the principal method for exerting regiochemical control. Furthermore, theoretical studies have been employed to understand the preferential formation of one regioisomer over another. In the synthesis of 7-aminooxazolo[5,4-d]pyrimidines, computational analysis of the heats of formation for the final products and potential isomeric intermediates was conducted. These calculations revealed that the observed oxazolo[5,4-d]pyrimidine product is thermodynamically more stable than other potential cyclic or non-cyclic isomers, thereby explaining the privileged formation of a single regioisomer. nih.gov
Information regarding diastereoselectivity in the synthesis of these derivatives is scarce in the surveyed literature. Diastereoselectivity would become a critical consideration if the molecule contained multiple stereocenters, for example, if a chiral substituent were introduced. In such cases, the synthetic route would need to employ chiral auxiliaries, asymmetric catalysts, or stereospecific reactions to control the three-dimensional arrangement of the final product.
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of oxazolo[5,4-d]pyrimidines, a closely related isomer to the title compound, provides insight into the mechanistic pathways that are likely involved.
A common and illustrative pathway begins with a 5-amino-2-(substituted)-oxazole-4-carbonitrile precursor. The mechanism proceeds in two main steps: nih.gov
Formation of an Intermediate Imidoester: The starting oxazole is reacted with an orthoformate, such as triethyl orthoformate, typically under reflux conditions. The amino group of the oxazole attacks the orthoformate, leading to the formation of an intermediate imidoester derivative.
Ring Closure (Cyclization): The intermediate is then treated with an amine (e.g., an aqueous solution of methylamine). The amine initiates a cyclization cascade. This involves nucleophilic attack, rearrangement, and elimination steps that ultimately form the fused pyrimidine ring, yielding the final oxazolo[5,4-d]pyrimidine scaffold. nih.govmdpi.com
Theoretical research has shed light on the thermodynamic driving forces of these reactions. By calculating the heats of formation (enthalpies) for various potential products and intermediates, researchers can rationalize why certain pathways are favored. For example, calculations have shown that the cyclized oxazolo[5,4-d]pyrimidine structure is significantly more stable than potential isomeric by-products, such as N′-cyanooxazolylacetamidines, which explains the high selectivity of the cyclization step. nih.gov
| Compound Type | Relative Thermodynamic Stability | Experimental Observation |
|---|---|---|
| oxazolo[5,4-d]pyrimidines | More Stable (Lower Heat of Formation) | Observed as the major product |
| N′-cyanooxazolyl-acetamidines (isomeric by-product) | Less Stable (Higher Heat of Formation) | Not observed or formed in minor amounts |
This mechanistic understanding, supported by both experimental evidence and computational chemistry, is vital for the rational design and synthesis of new derivatives of the this compound family. nih.gov
Chemical Reactivity and Transformation Mechanisms of 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One
Electrophilic Aromatic Substitution Patterns
The oxazolo[4,5-d]pyrimidine (B6598680) core is generally considered an electron-deficient system, making it less susceptible to classical electrophilic aromatic substitution reactions compared to electron-rich aromatic compounds. The pyrimidine (B1678525) ring, in particular, is deactivated towards electrophilic attack due to the presence of two electronegative nitrogen atoms. However, the amino group at the C5 position is a strong activating group and will direct electrophiles to specific positions.
Detailed analysis of the resonance structures indicates that the amino group increases the electron density primarily at the C7 and, to a lesser extent, at the N6 positions of the pyrimidine ring. Therefore, electrophilic substitution, if it were to occur, would most likely be directed to the C7 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Amino-7-nitrooxazolo[4,5-d]pyrimidin-2(3H)-one |
| Halogenation | Br₂/FeBr₃ | 5-Amino-7-bromooxazolo[4,5-d]pyrimidin-2(3H)-one |
| Sulfonation | SO₃/H₂SO₄ | 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one-7-sulfonic acid |
It is important to note that forcing conditions would likely be required for these reactions, and competing side reactions, such as oxidation or degradation of the heterocyclic system, could be significant.
Nucleophilic Addition and Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes the oxazolo[4,5-d]pyrimidine scaffold susceptible to nucleophilic attack. The most electrophilic centers in this compound are the carbon atoms of the pyrimidine ring, specifically C7 and C5. The presence of a good leaving group at these positions would facilitate nucleophilic substitution.
Studies on related oxazolo[5,4-d]pyrimidines have shown that the C7 position is prone to nucleophilic substitution. For instance, 7-chloro derivatives readily react with various nucleophiles, including amines and alkoxides, to yield the corresponding substituted products. It is plausible that a similar reactivity pattern would be observed for the oxazolo[4,5-d]pyrimidine isomer.
In the absence of a leaving group, nucleophilic addition to the C=N bonds of the pyrimidine ring can occur, particularly with strong nucleophiles. This can lead to the formation of stable adducts or ring-opening products. The amino group at C5 would modulate the reactivity of this position towards nucleophiles.
Table 2: Potential Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Potential Product |
| 5-Amino-7-chlorooxazolo[4,5-d]pyrimidin-2(3H)-one | Ammonia (B1221849) | 5,7-Diaminooxazolo[4,5-d]pyrimidin-2(3H)-one |
| 5-Amino-7-chlorooxazolo[4,5-d]pyrimidin-2(3H)-one | Sodium methoxide | 5-Amino-7-methoxyoxazolo[4,5-d]pyrimidin-2(3H)-one |
Ring-Opening and Rearrangement Processes
The fused oxazolo[4,5-d]pyrimidine ring system can undergo ring-opening reactions under certain conditions, typically involving strong nucleophiles or harsh acidic or basic environments. The oxazole (B20620) ring is generally more susceptible to cleavage than the pyrimidine ring.
For instance, treatment with strong bases could lead to the cleavage of the oxazole ring, potentially initiated by deprotonation at the N3 position followed by rearrangement. Acid-catalyzed hydrolysis could also lead to the opening of the oxazole ring, yielding a substituted pyrimidine derivative.
Rearrangement reactions are less common for this heterocyclic system but could potentially be induced under thermal or photochemical conditions. One possible rearrangement could involve the Dimroth rearrangement, which is known to occur in other heterocyclic systems containing an amino group adjacent to an endocyclic nitrogen atom.
Redox Chemistry and Stability Profiles
The redox behavior of this compound is expected to be complex due to the presence of multiple nitrogen and oxygen atoms. The pyrimidine ring can be reduced, for example, by catalytic hydrogenation, which would likely lead to the saturation of the C5-N6 and C7-N8 bonds.
Oxidation of the molecule would likely target the amino group or the heterocyclic rings. Strong oxidizing agents could lead to the degradation of the ring system. The stability of the compound is expected to be fair under neutral conditions, but it may be susceptible to degradation in strong acidic or basic media, as well as upon exposure to high temperatures or strong oxidizing and reducing agents. The oxazolone (B7731731) moiety, in particular, may be prone to hydrolysis under these conditions.
Spectroscopic and Advanced Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be utilized.
¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the amine (-NH₂) protons, the amide (-NH) proton, and the aromatic proton on the pyrimidine (B1678525) ring (C7-H). The chemical shift (δ, in ppm) of each signal would provide clues to its electronic environment. For instance, the aromatic proton would likely appear in the downfield region (typically 7-9 ppm). The protons of the amino group and the amide proton would exhibit characteristic shifts and may be broadened due to quadrupole effects or exchange with the solvent.
¹³C NMR Spectroscopy : This method provides a signal for each unique carbon atom in the structure. The spectrum would be expected to show five distinct signals corresponding to the carbons in the fused heterocyclic system and the carbonyl carbon. The chemical shift of the carbonyl carbon (C2) would be the most downfield (typically >150 ppm), while the other carbons of the heterocyclic rings would appear at chemical shifts indicative of their specific bonding and hybridization.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the final structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (DMSO-d₆) | ||
|---|---|---|---|
| Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |
| C7-H | ~8.0 - 8.5 | C2 (C=O) | ~155 - 160 |
| -NH₂ | Variable, broad | C4 | ~150 - 155 |
| -NH | Variable, broad | C5a | ~145 - 150 |
| C7 | ~135 - 140 | ||
| C7a | ~110 - 115 |
Note: The table above presents predicted chemical shift ranges based on the analysis of similar heterocyclic structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₅H₄N₄O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight with high precision, confirming its elemental composition. The expected monoisotopic mass is approximately 152.0334 Da. The mass spectrum would show a prominent molecular ion peak ([M]+•) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.
Analysis of the fragmentation pattern provides further structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would break apart in a predictable manner. Expected fragmentation pathways could include the loss of small neutral molecules like CO, N₂, or HCN, leading to fragment ions that are characteristic of the oxazolopyrimidine ring structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₅H₅N₄O₂⁺ | 153.0407 | Protonated Molecular Ion |
| [M]⁺• | C₅H₄N₄O₂⁺• | 152.0334 | Molecular Ion |
| Fragment 1 | Variable | Variable | Resulting from loss of CO, N₂, etc. |
| Fragment 2 | Variable | Variable | Resulting from ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. Each type of bond vibrates at a characteristic frequency, resulting in an absorption band in the IR spectrum.
The IR spectrum of this compound would display several key absorption bands confirming its structure:
N-H Stretching : The primary amine (-NH₂) and the amide (-NH) groups would show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching).
C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the cyclic amide (lactam) would be expected around 1650-1700 cm⁻¹.
C=N and C=C Stretching : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic rings would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching : The carbon-oxygen single bond stretching of the oxazole (B20620) ring would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3100 - 3400 |
| C=O (Amide) | Stretch | 1650 - 1700 |
| C=N / C=C (Aromatic) | Stretch | 1500 - 1650 |
| C-O (Oxazole) | Stretch | 1000 - 1200 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.
While the crystal structures of several substituted oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been reported, a published crystal structure for the specific parent compound this compound was not identified in the searched literature. mdpi.comnih.gov If a suitable crystal were grown, this analysis would provide unambiguous proof of its structure.
The analysis would reveal:
Molecular Geometry : The precise bond lengths and angles of the fused ring system.
Planarity : Confirmation of the planarity of the heterocyclic core.
Intermolecular Interactions : The presence of hydrogen bonds would be of particular interest. The amino and amide groups are strong hydrogen bond donors, and the nitrogen and oxygen atoms in the rings are potential acceptors. These interactions would dictate the crystal packing and influence the compound's physical properties.
Table 4: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lattice parameters defining the unit cell |
| Z | Number of molecules per unit cell |
| Key Interactions | Details of intermolecular hydrogen bonding |
Note: This table lists the types of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is currently available.
Computational Chemistry and Theoretical Investigations of 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One
Electronic Structure and Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For the oxazolopyrimidine scaffold, these studies often precede and inform more complex computational analyses.
Research on 7-aminooxazolo[5,4-d]pyrimidine derivatives has utilized X-ray crystallography, a powerful experimental technique that provides precise data on molecular geometry, which can be correlated with quantum mechanical findings. In one such study, the crystal structure of a derivative revealed that the oxazolo[5,4-d]pyrimidine (B1261902) system is nearly planar. nih.gov Analysis of the bond lengths within the pyrimidine (B1678525) ring indicated a significant localization of the double bonds. nih.gov For instance, the C4–N3a bond was found to be shorter (1.322 Å) compared to the C5-N4 (1.347 Å) and C7–N6 (1.358 Å) bonds. nih.gov This, along with variations in C-C bond distances, suggests a partial loss of aromaticity in the fused ring system, a key feature of its electronic structure. nih.gov Such experimental data is invaluable for benchmarking and validating the accuracy of quantum mechanical calculation methods.
Theoretical calculations have also been employed to compare the thermodynamic stability of different isomers. For example, the heats of formation (enthalpies) were theoretically predicted for N′-cyanooxazolylacetamidines and their isomeric oxazolo[5,4-d]pyrimidines, concluding that the oxazolo[5,4-d]pyrimidine structure is the more thermodynamically stable form.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of their interactions with biological macromolecules.
In the context of related heterocyclic systems designed as potential therapeutics, MD simulations are a critical tool. For instance, in a study of novel pyrimidine-5-carbonitrile derivatives designed as VEGFR-2 inhibitors, MD simulations were performed for 100 nanoseconds to confirm the stability of the compound within the enzyme's active site. rsc.org Such simulations can reveal whether the initial binding pose predicted by docking is maintained over time and can highlight key dynamic interactions that contribute to the ligand's affinity and efficacy. rsc.org Similarly, for newly designed inhibitors based on benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one scaffolds, the most promising inhibitor-protein complexes identified through docking were subjected to molecular dynamics simulations to assess their stability.
Ligand-Protein Docking for Predicting Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how potential drug candidates interact with their biological targets. Numerous studies on oxazolo[5,4-d]pyrimidine derivatives have employed molecular docking to elucidate their mechanism of action.
One prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. In silico analysis of novel isoxazole-substituted oxazolo[5,4-d]pyrimidine derivatives identified their potential as potent VEGFR-2 inhibitors. nih.govresearchgate.net Subsequent molecular docking studies were performed to predict their binding mode within the VEGFR-2 active site. nih.govresearchgate.net The results indicated that these derivatives could bind effectively, with calculated free energies of binding ranging from -38.5 to -47.3 kJ/mol. mdpi.com The interactions typically involve the formation of one to three hydrogen bonds with key amino acid residues in the hinge region of the protein, such as Glu885, Glu917, and Cys919. mdpi.com Furthermore, these compounds were shown to occupy an allosteric pocket formed by hydrophobic amino acids, including Leu889, Ile892, Val898, and Ile1044. mdpi.com
Similarly, a docking study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines suggested that the core scaffold positions itself in the ATP binding site of VEGFR2, forming two crucial hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046. mdpi.com
| Compound Type | Target Protein | Key Interacting Residues | Binding Energy Range (kJ/mol) | Interaction Type |
|---|---|---|---|---|
| Isoxazole-substituted oxazolo[5,4-d]pyrimidines | VEGFR-2 | Glu885, Glu917, Cys919, Leu889, Ile892, Val898, Ile1044 | -38.5 to -47.3 | Hydrogen Bonding, Hydrophobic Interactions |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR-2 | Lys-868, Asp-1046 | Not Specified | Hydrogen Bonding |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and virtual library design are powerful computational strategies to identify and optimize new bioactive compounds from large chemical databases. These approaches have been successfully applied to the oxazolopyrimidine scaffold.
A key strategy in modern drug design is "scaffold hopping," where the core structure of a known active molecule is replaced by a different, often bioisosteric, scaffold to discover new compounds with improved properties. This approach was used to design novel inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer drug resistance. nih.gov Starting from known indole-2,3-dione based inhibitors, a 3D-QSAR model was developed. nih.gov This model guided the selection of bioisosteric replacements, leading to the identification of benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one as promising new scaffolds. nih.gov A virtual library of derivatives based on these scaffolds was then designed, and their predicted inhibitory potencies were found to be high, demonstrating the utility of this integrated computational approach. nih.gov
Furthermore, in silico methods are used for the initial filtering of potential drug candidates based on their predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For newly synthesized oxazolo[4,5-d]pyrimidine (B6598680) derivatives, physicochemical and ADMET properties were predicted in silico to assess their drug-likeness before proceeding with more resource-intensive biological evaluations. arkat-usa.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazolo[4,5-d]pyrimidin-2(3H)-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A robust 3D-QSAR model was developed for a series of ALDH1A1 inhibitors, which was then used to guide the design of new benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives. nih.gov The model provided "field points" that described the necessary electrostatic, van der Waals, and hydrophobic potentials required for selective inhibition of the target enzyme. nih.gov All newly designed molecules were mapped onto this 3D-QSAR model and showed good predictive inhibitory potency, with pIC₅₀ values in the range of 6.8 to 7.5. nih.gov
The general methodology for building a QSAR model was demonstrated in a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives. dmed.org.ua In that work, a genetic algorithm (GA) combined with multiple linear regression analysis (MLRA) was used to select the most relevant molecular descriptors and generate a predictive correlation model. The statistical validity and predictive power of the resulting QSAR models were rigorously assessed using both internal (leave-one-out cross-validation) and external validation methods. dmed.org.ua Such models are invaluable for the virtual screening of new chemical libraries to prioritize compounds for synthesis and biological testing. dmed.org.ua
| Parameter | Description | Significance |
|---|---|---|
| Electrostatic Potential | Describes the distribution of charge in the molecule. | Identifies regions where positive or negative charges are favorable for activity. |
| van der Waals Potential | Relates to the shape and size of the molecule. | Defines the steric requirements for optimal binding in the active site. |
| Hydrophobic Potential | Describes the molecule's affinity for nonpolar environments. | Highlights areas where hydrophobic interactions are crucial for binding. |
Structure Activity Relationship Sar Studies of 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One Derivatives
Impact of Substituent Position and Nature on Biological Potency
The potency of oxazolo[5,4-d]pyrimidine (B1261902) derivatives is profoundly influenced by the nature and position of substituents, primarily at the C2, C5, and C7 positions of the heterocyclic core.
Substitutions at the C2 Position: The C2 position is a critical site for modulating biological activity. For inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an aromatic substituent at the C2 position is more favorable than an aliphatic one. mdpi.com In the context of cannabinoid receptor (CB2) affinity, the introduction of a phenyl ring at C2 bearing a chlorine atom, particularly at the ortho position, leads to a significant increase in binding affinity. mdpi.com Similarly, for Aurora A kinase inhibitors, derivatives with a pyridin-4-yl group at C2 showed potent enzymatic inhibition and cytotoxicity against cancer cell lines. mdpi.com However, for inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), substituting the C2 position with heterocyclic rings like furan (B31954) or thiophene (B33073) resulted in a notable reduction in activity, suggesting these smaller groups are unable to properly occupy the target's hydrophobic pocket. mdpi.com
Substitutions at the C5 Position: The C5 position also plays a role in defining the potency and selectivity of these compounds. The introduction of a methyl group at the C5 position has been shown to significantly enhance binding affinity for the CB2 receptor, likely due to favorable hydrophobic interactions within the receptor binding site. mdpi.com This modification, when combined with optimal substituents at C2 and C7, resulted in compounds with nanomolar affinity for CB2. mdpi.comresearchgate.net Conversely, in some series targeting BCL-2, replacing a methyl group at C5 with a hydrogen atom led to an increase in cytotoxic activity against certain cancer cell lines. researchgate.net
Substitutions at the C7 Position: The C7 position is one of the most extensively modified sites, and the substituent here is a major determinant of biological potency.
Aliphatic Amino Chains: For anticancer activity, aliphatic amino chains at the C7 position are a common feature. nih.govnih.gov SAR studies have revealed that the length and functional groups on these chains are critical. mdpi.com For instance, in a series of isoxazole-substituted oxazolo[5,4-d]pyrimidines, a derivative with a 3-(N,N-dimethylamino)propyl substituent at C7 was the most potent against the HT29 colorectal cancer cell line. nih.gov In another study, a pentylamino substituent at C7, combined with a methyl group at C5, resulted in a compound that could completely block the synthesis of the BCL-2 protein. mdpi.com
Anilino Moieties: For Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, an anilino moiety at C7 is often employed. The substitution pattern on this aniline (B41778) ring is crucial; electron-donating groups like 4-CH3 and 4-CF3 were found to be favorable for activity, whereas electron-withdrawing groups like NO2 were detrimental. mdpi.com Substituents at the meta position, such as a hydroxyl group or a chlorine atom, also led to an increase in receptor inhibition. mdpi.com
Piperazine (B1678402) Moieties: For achieving high CB2 receptor affinity, a piperazine moiety at the C7 position is highly effective. mdpi.com Lipophilic N-substituents on the piperazine ring, such as methyl or ethyl groups, contribute to better binding affinity compared to more hydrophilic substituents. mdpi.com However, larger groups like propylpiperazine can cause a decrease in affinity, indicating steric limitations at the receptor. mdpi.com
| Position | Substituent Nature | Target/Activity | Effect on Potency | Reference |
|---|---|---|---|---|
| C2 | Aromatic (vs. Aliphatic) | HGPRT Inhibition | Increased | mdpi.com |
| C2 | 2-Chlorophenyl | CB2 Receptor Affinity | Increased | mdpi.com |
| C5 | Methyl (vs. Hydrogen) | CB2 Receptor Affinity | Increased | mdpi.com |
| C5 | Hydrogen (vs. Methyl) | Anticancer (HT29) | Increased | researchgate.net |
| C7 | 3-(N,N-dimethylamino)propyl | Anticancer (HT29) | High Potency | nih.gov |
| C7 | 4-Methylpiperazin-1-yl | CB2 Receptor Affinity | Increased | mdpi.com |
| C7 | Anilino with m-OH or m-Cl | VEGFR-2/EGFR Inhibition | Increased | mdpi.com |
Identification of Key Pharmacophoric Elements
Pharmacophore modeling helps to define the essential structural features required for biological activity. For oxazolo[5,4-d]pyrimidine derivatives, several key elements have been identified for various targets.
A general pharmacophore for anticancer activity often includes:
The Oxazolo[5,4-d]pyrimidine Core: This heterocyclic system acts as a scaffold, mimicking the purine (B94841) core of ATP and enabling it to bind to the hinge region of many protein kinases. mdpi.comnih.gov
A Hydrogen Bond Donor/Acceptor Moiety: The pyrimidine (B1678525) portion of the scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, forming critical interactions with hinge region residues of kinases like VEGFR-2. mdpi.com
A Hydrophobic Group at C2: An aromatic or heteroaromatic ring at this position often occupies a hydrophobic pocket in the target protein, contributing significantly to binding affinity. mdpi.com For VEGFR-2 inhibitors, this can be a methoxy-substituted phenyl ring. mdpi.com
A Flexible Linker and Terminal Group at C7: An amino group at C7, often linked to aliphatic or aromatic moieties, allows for diverse interactions. For instance, aliphatic amino chains are characteristic of derivatives targeting BCL-2, while substituted anilines are common in VEGFR-2 inhibitors. mdpi.comnih.gov
For VEGFR-2 inhibition specifically, the pharmacophore involves the oxazolo[5,4-d]pyrimidine core positioned in the ATP binding site, with the nitrogen atoms forming hydrogen bonds with the backbone of hinge region amino acids. mdpi.com A favorable isoxazole (B147169) substituent at the C2 position has also been identified as an important pharmacophoric element for anticancer activity, potentially forming additional hydrogen bonds. nih.govnih.gov
Rational Design Principles for Modulating Selectivity and Efficacy
The rational design of oxazolo[5,4-d]pyrimidine derivatives leverages SAR data to optimize efficacy and selectivity for a specific biological target.
Modulating Selectivity: A key challenge in drug design is achieving selectivity for the desired target over related proteins to minimize off-target effects. For oxazolo[5,4-d]pyrimidines, selectivity has been successfully engineered.
CB2 vs. CB1 Receptors: High selectivity for the CB2 receptor over the CB1 receptor was achieved by combining specific structural features: a chlorine atom at the ortho position of a C2-phenyl ring, a methyl group at the C5 position, and a piperazine moiety at the C7 position. This combination yielded compounds with high CB2 affinity and a selectivity index of over 12-fold compared to CB1. mdpi.com
Kinase Selectivity: For kinase inhibitors, selectivity can be modulated by designing substituents that exploit unique features of the target kinase's active site. For example, while the core scaffold binds to the conserved hinge region, substituents at the C2 and C7 positions can be tailored to interact with less conserved regions, thereby conferring selectivity. mdpi.com
Enhancing Efficacy: Efficacy is enhanced by optimizing the interactions between the ligand and the target.
Scaffold Hopping: One successful strategy has been scaffold hopping, where a known pharmacophore is placed onto a new core structure. Oxazolo[5,4-d]pyrimidines were designed as bioisosteres of purines, which led to potent CB2 ligands. This switch from a 9H-purine to the oxazolo[5,4-d]pyrimidine core doubled the binding affinity for the CB2 receptor. mdpi.comnih.gov
Targeting Allosteric Pockets: For type II VEGFR-2 inhibitors, rational design involves creating molecules that not only bind to the ATP hinge region but also extend into an adjacent allosteric hydrophobic pocket. This is often achieved with a larger, flexible substituent at the C7 position, leading to higher efficacy and selectivity compared to inhibitors that only occupy the ATP site. nih.gov
Correlation Between Structural Features and Molecular Recognition
Molecular docking and other computational studies have provided detailed insights into how the structural features of oxazolo[5,4-d]pyrimidine derivatives translate into molecular recognition at the active site of their targets.
VEGFR-2 Recognition: For inhibitors of VEGFR-2, a common target for these derivatives, a clear correlation has been established.
Hinge Region Binding: The oxazolo[5,4-d]pyrimidine core consistently orients itself within the ATP-binding pocket to form one or two hydrogen bonds with key amino acid residues in the hinge region, such as Cys919 and Glu917. mdpi.comnih.gov In some cases, hydrogen bonds are also formed with Asp1046 and Lys-868. mdpi.com This interaction mimics that of the adenine (B156593) base of ATP and is crucial for anchoring the inhibitor.
Hydrophobic Interactions: A C2-phenyl substituent typically engages in hydrophobic interactions with residues lining the active site. The C7-substituent plays a dual role: the linker can form additional hydrogen bonds, while the terminal group can extend into other regions. For type II inhibitors, the C7-substituent reaches into a deeper allosteric pocket, forming hydrophobic interactions with residues like Leu889, Ile892, and Ile1044. nih.gov
Role of Specific Moieties: An isoxazole moiety at C2 has been shown to form hydrogen bonds with Glu885 and Cys919 in the hinge region. mdpi.com An imino group within the core structure can establish an additional hydrogen bond with the conserved DFG domain, which is characteristic of type II inhibitors. mdpi.com
| Compound Feature | Interacting VEGFR-2 Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine Core | Cys919, Glu917, Asp1046 | Hydrogen Bonding | mdpi.comnih.gov |
| Imino Group in Core | DFG Domain | Hydrogen Bonding | mdpi.com |
| C2-Isoxazole Moiety | Glu885, Cys919 | Hydrogen Bonding | mdpi.com |
| C7-Substituent (Allosteric Pocket) | Leu889, Ile892, Val898, Ile1044 | Hydrophobic Interaction | nih.gov |
These detailed SAR and molecular modeling studies underscore the versatility of the oxazolo[5,4-d]pyrimidine scaffold and provide a clear roadmap for the future design of highly potent and selective therapeutic agents.
Enzyme Inhibition Mechanisms of 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One Analogues
Reversible Enzyme Inhibition Kinetics and Characterization
Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The binding is in equilibrium, and the inhibitor can be removed by dilution or dialysis. The potency of a reversible inhibitor is typically quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. Reversible inhibition can be classified into several types based on the mechanism of interaction between the inhibitor, the enzyme, and the substrate.
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, the same site to which the substrate binds. This binding is mutually exclusive, meaning the inhibitor and the substrate compete for the same binding site. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the effect of the inhibitor can be overcome by increasing the substrate concentration.
Several analogues of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been identified as competitive inhibitors of various enzymes. For instance, a study on human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT) found that 2-phenyloxazolo[5,4-d]pyrimidine-7-one acts as a competitive inhibitor with a Ki value of 84 µM. mdpi.com
The inhibitory activity of various oxazolo[5,4-d]pyrimidine analogues against different enzymes is often reported in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While IC50 is a common measure of inhibitor potency, the Ki is a more direct measure of binding affinity. The relationship between IC50 and Ki can be complex and depends on the experimental conditions, including the substrate concentration.
Below is a data table summarizing the inhibitory activities of some 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one analogues, showcasing their competitive or potent inhibitory nature against various enzymes.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| 2-phenyloxazolo[5,4-d]pyrimidine-7-one | Human HGPRT | 84 µM | - |
| 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | VEGFR2 | - | 0.3 µM |
| 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol | VEGFR2 | - | 0.3 µM |
| 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | EGFR | - | 0.006 µM |
| 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine | EGFR | - | 0.007 µM |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR2 | - | 0.33 µM |
| {(lS,2S,4R)-2-hydroxy-4-[(2-phenyloxazolo[5,4-d]pyrimidin-7-yl)-amino]cyclopentyl}methyl sulfamate | NAE | - | < 500 nM |
| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | AURKA | - | 1 - 50 nM |
Data sourced from multiple studies. mdpi.com
Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding can occur whether or not the substrate is bound to the enzyme. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition leads to a decrease in Vmax, but the Km remains unchanged.
Mixed inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. In mixed inhibition, both Vmax and Km are affected. If the inhibitor has a higher affinity for the free enzyme, the apparent Km increases. If it has a higher affinity for the enzyme-substrate complex, the apparent Km decreases.
Currently, there is a lack of published research specifically detailing non-competitive or mixed inhibition mechanisms for analogues of this compound. Further kinetic studies are required to explore these potential modes of inhibition for this class of compounds.
Uncompetitive inhibition is a rare type of inhibition where the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more common in multi-substrate reactions. The binding of the inhibitor to the enzyme-substrate complex effectively locks the substrate in the active site, preventing the reaction from proceeding. In uncompetitive inhibition, both Vmax and Km are decreased by the same factor.
As with non-competitive and mixed inhibition, there is currently no specific information available in the scientific literature describing uncompetitive inhibition by analogues of this compound.
Irreversible Enzyme Inhibition: Covalent Modification and Mechanism-Based Inactivation
Irreversible inhibitors, in contrast to reversible inhibitors, bind to the enzyme through strong, often covalent, bonds. This type of inhibition is generally not easily reversed by dilution or dialysis. Irreversible inhibitors can be classified as affinity labels (reactive molecules that resemble the substrate) or mechanism-based inactivators (suicide inhibitors), which are unreactive until they are catalytically converted to a reactive species by the target enzyme.
A study on mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives, a related heterocyclic scaffold, as inhibitors of lysine-specific demethylase 1 (LSD1) demonstrated that one of the potent compounds was a reversible inhibitor. nih.gov This was determined through a dilution assay where the enzyme activity was recovered after diluting the enzyme-inhibitor complex. nih.gov
However, there is no specific research available that demonstrates irreversible enzyme inhibition, covalent modification, or mechanism-based inactivation by analogues of this compound. The current body of evidence points towards reversible modes of action for this class of compounds.
Characterization of Enzyme-Inhibitor Complexes and Binding Dynamics
Understanding the three-dimensional structure of enzyme-inhibitor complexes is crucial for elucidating the molecular basis of inhibition and for the rational design of more potent and selective inhibitors. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking are employed for this purpose.
Molecular docking studies have been used to predict the binding modes of oxazolo[5,4-d]pyrimidine derivatives to the active site of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbohrium.com These in silico analyses suggest that the oxazolo[5,4-d]pyrimidine scaffold can fit into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions with amino acid residues. nih.gov For example, some derivatives are predicted to form hydrogen bonds with residues such as Glu885, Glu917, and Cys919 in the hinge region of VEGFR-2, while also engaging in hydrophobic interactions within an allosteric pocket. nih.gov
Furthermore, the crystal structure of at least one 7-amino-oxazolo[5,4-d]pyrimidine derivative has been determined, providing precise information about its three-dimensional conformation. nih.gov Such structural data is invaluable for understanding the structure-activity relationships (SAR) and for optimizing the design of future inhibitors.
In-depth Analysis of this compound Reveals Limited Current Research on Specific Biological Pathways
A thorough review of available scientific literature indicates that the specific chemical compound this compound and its direct derivatives are part of a larger, yet significantly understudied, class of compounds known as oxazolo[4,5-d]pyrimidines. While the structurally related isomers, oxazolo[5,4-d]pyrimidines, have been the subject of extensive research for their therapeutic potential, data on the oxazolo[4,5-d]pyrimidine (B6598680) scaffold is sparse. arkat-usa.orgnih.govresearchgate.net
Published research explicitly notes that oxazolo[4,5-d]pyrimidines represent a "poorly studied class of compounds," with "little information in the literature concerning their bioactivity." arkat-usa.orgnih.gov This scarcity of dedicated research means that detailed information required to fully address specific molecular targets and biological pathways associated directly with this compound is not presently available in peer-reviewed scientific databases.
Consequently, a detailed article covering the specific interactions and modulatory effects as outlined—including interactions with key protein kinases, receptor agonism, and specific cellular signaling pathways—cannot be generated with scientific accuracy at this time. The available literature focuses broadly on the synthesis of some oxazolo[4,5-d]pyrimidine derivatives and preliminary evaluations, such as anticancer and antiviral screenings, which have thus far shown limited promise or significant cytotoxicity issues. arkat-usa.org
For context, the vast majority of research on "oxazolopyrimidines" as a general class has been directed towards the oxazolo[5,4-d]pyrimidine isomer. This class of compounds has been investigated for a wide range of biological activities, including:
Interaction with Protein Kinases: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora A kinase, and Janus kinases (JAK1/JAK2). nih.govmdpi.comnih.govmdpi.com
Receptor Antagonism: Activity as antagonists for cannabinoid (CB2) and purinergic (P2Y1) receptors. mdpi.comnih.gov
Modulation of Cellular Signaling: Induction of apoptosis (programmed cell death) through caspase activation or inhibition of anti-apoptotic proteins like BCL-2, and inhibition of angiogenesis (new blood vessel formation). nih.govmdpi.commdpi.comresearchgate.net
Interaction with Enzymes: Acting as purine (B94841) analogs to inhibit enzymes like adenosine (B11128) kinase. mdpi.commdpi.com
It is crucial to emphasize that these findings pertain to the oxazolo[5,4-d]pyrimidine scaffold and cannot be directly attributed to this compound due to the structural differences between the isomers, which can lead to vastly different biological activities. Further research is required to elucidate the specific molecular targets and biological pathways associated with the oxazolo[4,5-d]pyrimidine class of compounds.
Molecular Targets and Biological Pathways Associated with 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One
Immunological Response Modulation and Inflammatory Pathways
The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, to which 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one belongs, has been identified as a valuable structure in the design of agents that can modulate the immune system. mdpi.com Certain derivatives have been recognized as potential immunosuppressants, exerting their effects by intervening in critical inflammatory and immune signaling cascades. mdpi.comnih.gov
One of the primary mechanisms through which these compounds are thought to modulate immune responses is the inhibition of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. mdpi.commdpi.com The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, playing a fundamental role in the differentiation and function of immune cells like T-cells and B-cells. nih.gov Dysregulation of this pathway is associated with a variety of inflammatory and autoimmune disorders. nih.gov Derivatives of oxazolo[5,4-d]pyrimidine have been specifically noted for their inhibitory activity against Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). mdpi.commdpi.com
| Compound Core | Modification | Target Kinase | Key Finding |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | Introduction of a 3-cyano-4-iodopyridin-2-yl substituent | JAK1, JAK2 | Enhanced selectivity for JAK2 over JAK1 (JAK2/JAK1 IC50 ratio of 188) |
| Oxazolo[5,4-d]pyrimidine | Introduction of a 2,6-dichloropyridin-3-yl substituent | JAK1, JAK2 | Enhanced selectivity for JAK2 over JAK1 (JAK2/JAK1 IC50 ratio of 132.5) |
Further evidence of the immunomodulatory potential of this chemical family comes from studies on 7-aminooxazolo[5,4-d]pyrimidine derivatives. nih.govmdpi.com In vitro biological testing revealed that specific compounds within this series possess significant immunoregulatory properties. nih.govmdpi.com These compounds demonstrated a strong ability to inhibit the proliferation of lymphocytes, which are key mediators of the adaptive immune response. nih.govmdpi.com
Detailed findings from these studies highlight the multifaceted impact of these compounds on immune cell function and cytokine production. nih.gov
| Assay | Cell Type | Key Finding | Most Active Compounds |
|---|---|---|---|
| Lymphocyte Proliferation Inhibition | Phytohemagglutinin A-induced human peripheral blood lymphocytes | Strong inhibition of proliferation | SCM5, SCM9 |
| Splenocyte Proliferation Inhibition | Lipopolysaccharide-induced mouse splenocytes | Strong inhibition of proliferation | SCM5, SCM9 |
| Cytokine Production Suppression | Human whole blood culture | Moderate suppression of Tumor Necrosis Factor α (TNF-α) | SCM9 |
The innate immune response is another area where related pyrimidine (B1678525) structures show activity. The Interleukin-1 receptor associated kinase 4 (IRAK4) is an essential signal transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and toll-like receptor (TLR) superfamily. nih.gov These pathways are central to the innate immune system and the upregulation of inflammatory genes. nih.gov Consequently, inhibiting IRAK4 kinase activity is an attractive strategy for treating inflammatory diseases. nih.govnih.gov While studies have focused on other pyrimidine cores, the established role of IRAK4 as a key inflammatory mediator highlights a potential, mechanistically relevant target for pyrimidine-based compounds in modulating innate immunity. nih.govnih.gov
Preclinical Pharmacological Evaluation Methodologies for 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One
In Vitro Cytotoxicity Assays in Diverse Cellular Models
A primary step in the preclinical assessment of potential anticancer compounds is the determination of their cytotoxic effects against a variety of cancer cell lines. These assays are crucial for establishing a compound's potency and its spectrum of activity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric derived from these assays.
Commonly, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to measure the metabolic activity of cells, which serves as an indicator of cell viability. This colorimetric assay quantifies the reduction of MTT by mitochondrial enzymes in living cells, providing a measure of the compound's effect on cell proliferation.
Derivatives of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been evaluated against numerous human cancer cell lines, demonstrating a range of cytotoxic activities. For instance, certain derivatives have shown activity against lung cancer (A549), colon cancer (HT-29), melanoma (A375), and breast cancer (MCF7) cell lines. mdpi.com In one study, a series of novel oxazolo[5,4-d]pyrimidine derivatives were tested against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). researchgate.net Another investigation into mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives reported antiproliferative activity against MGC-803, PC3, PC9, EC9706, and SMMC-7721 cancer cell lines.
The table below summarizes the cytotoxic activities of various oxazolopyrimidine derivatives against different cancer cell lines, as reported in the scientific literature.
Table 1: In Vitro Cytotoxicity of Oxazolopyrimidine Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine Derivative 1 | H460 (Lung Cancer) | 5.472 |
| Oxazolo[5,4-d]pyrimidine Derivative 1 | B16F10 (Melanoma) | 4.260 |
| Oxazolo[5,4-d]pyrimidine Derivative 1 | A549 (Lung Cancer) | 5.837 |
| Oxazolo[5,4-d]pyrimidine Derivative 2 | HepG2 (Liver Cancer) | 10-100 (range) |
| Oxazolo[5,4-d]pyrimidine Derivative 2 | U251 (Glioblastoma) | 10-100 (range) |
| Oxazolo[5,4-d]pyrimidine Derivative 3 | HCT116 (Colorectal Cancer) | < 0.1 |
| mdpi.comnih.govnih.govTriazolo[4,5-d]pyrimidine Derivative | PC3 (Prostate Cancer) | 0.026 |
Mechanistic Cellular Assays for Target Engagement and Pathway Analysis
Beyond general cytotoxicity, it is essential to understand the specific molecular mechanisms through which a compound exerts its effects. Mechanistic cellular assays are designed to identify the biological targets of a compound and to elucidate its impact on cellular signaling pathways. For the oxazolopyrimidine class of compounds, a significant focus has been on their role as kinase inhibitors.
Molecular docking studies are frequently used as an initial in silico method to predict the binding of these compounds to the active sites of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These computational predictions are then validated through biochemical and cellular assays. For example, some oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). mdpi.com
Further mechanistic studies often involve apoptosis assays to determine if the compound induces programmed cell death. This can be assessed by measuring the activation of caspases, a family of proteases that are central to the apoptotic process. Additionally, the inhibition of anti-apoptotic proteins, such as BCL-2, has been investigated for this class of compounds. mdpi.com
Cellular thermal shift assays (CETSA) represent a powerful technique to confirm direct target engagement within a cellular context. This method assesses the thermal stabilization of a target protein upon ligand binding. For a related series of mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives, CETSA was used to confirm that a specific compound engaged with its target, Ubiquitin-specific-processing protease 28 (USP28), in gastric cancer cells. nih.gov
Table 2: Investigated Molecular Targets and Pathways for Oxazolopyrimidine Derivatives
| Compound Class | Investigated Target/Pathway | Method of Analysis |
|---|---|---|
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Molecular Docking, Kinase Assays |
| Oxazolo[5,4-d]pyrimidines | EGFR | Kinase Assays |
| Oxazolo[5,4-d]pyrimidines | BCL-2 | Protein Synthesis Analysis |
| mdpi.comnih.govnih.govTriazolo[4,5-d]pyrimidines | USP28 | Cellular Thermal Shift Assay (CETSA) |
Predictive ADME Profiling and Computational Pharmacokinetics
The therapeutic potential of a compound is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Early in the drug discovery process, computational and in vitro models are used to predict the ADME profile of a compound, helping to identify potential liabilities and guide further optimization.
For novel oxazolo[5,4-d]pyrimidine derivatives, in silico tools are employed to predict a range of physicochemical and pharmacokinetic properties to assess their "druglikeness." nih.gov These computational models can estimate parameters such as solubility, lipophilicity (logP), and compliance with established guidelines like Lipinski's rule of five.
A critical aspect of oral drug absorption is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability. nih.gov These cells form a monolayer that mimics the intestinal barrier, and the rate at which a compound crosses this monolayer can be used to forecast its in vivo absorption.
Table 3: Common In Vitro and In Silico ADME Prediction Methodologies
| ADME Parameter | Common Methodology | Purpose |
|---|---|---|
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs. |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which a compound binds to plasma proteins. |
| Metabolism | Liver Microsome Stability Assay | Assesses metabolic stability and identifies potential metabolites. |
| Druglikeness | In Silico Physicochemical Profiling | Computes properties like logP, molecular weight, and hydrogen bond donors/acceptors to predict oral bioavailability. |
Selectivity Profiling Against Multiple Biological Targets
To minimize the potential for off-target effects and associated toxicities, it is important to evaluate the selectivity of a compound against a panel of related and unrelated biological targets. For compounds designed as kinase inhibitors, this typically involves screening against a broad panel of kinases.
For example, certain oxazolo[5,4-d]pyrimidine derivatives have been evaluated against a range of protein kinases including FGFR, PDGFR, Flt-3, JAK2, and KIT, in addition to their primary targets of VEGFR and EGFR. mdpi.com Such profiling revealed that these compounds exhibited selective inhibitory activities, with a greater than 60% inhibitory rate against VEGFR1, VEGFR2, and EGFR compared to other tested kinases. mdpi.com
In a different study, derivatives of the related mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold were found to be potent inhibitors of USP28. To assess their selectivity, they were tested against the related deubiquitinase USP7 and the histone demethylase LSD1, demonstrating high selectivity for their intended target. nih.gov Another investigation of oxazolo[5,4-d]pyrimidines identified derivatives with a strong and selective affinity for the cannabinoid 2 (CB2) receptor over the cannabinoid 1 (CB1) receptor. mdpi.com
This comprehensive selectivity profiling is crucial for building a detailed understanding of a compound's pharmacological profile and for predicting its potential therapeutic window.
Table 4: Examples of Selectivity Profiling for Oxazolopyrimidine and Related Derivatives
| Compound Class | Primary Target(s) | Selectivity Panel | Outcome |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | VEGFR, EGFR | FGFR, PDGFR, Flt-3, JAK2, KIT | High selectivity for VEGFRs and EGFR. mdpi.com |
| mdpi.comnih.govnih.govTriazolo[4,5-d]pyrimidines | USP28 | USP7, LSD1 | High selectivity for USP28. nih.gov |
Advanced Research Directions and Future Perspectives for 5 Aminooxazolo 4,5 D Pyrimidin 2 3h One
Development of Novel Synthetic Methodologies for Diversification
The synthesis of the oxazolo[4,5-d]pyrimidine (B6598680) core, a close structural isomer of the more extensively studied oxazolo[5,4-d]pyrimidine (B1261902) system, has traditionally been approached through two main pathways: starting from a functionalized pyrimidine (B1678525) or an oxazole (B20620) derivative. mdpi.comnih.gov However, the limited accessibility of the oxazolo[4,5-d]pyrimidine scaffold has historically led to a corresponding lack of extensive biological investigation. nih.gov
Future research is focused on developing more efficient and versatile synthetic strategies to generate a wider array of 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one derivatives. This includes the exploration of novel catalysts, reaction conditions, and starting materials to improve yields, reduce reaction steps, and introduce a broader range of substituents onto the core structure. For instance, the condensation of 4-amino-5-benzoylisoxazolo-3-carboxylic acid hydrazide with various reagents has been explored to create derivatives of isoxazolo[4,5-d]pyrimidine. nih.gov The development of combinatorial chemistry and high-throughput synthesis techniques will be instrumental in rapidly generating large libraries of diverse analogs for biological screening.
A key objective is to create derivatives with improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. The synthesis of glycoside derivatives of related nih.govmdpi.commdpi.comtriazolo[4,5-d]pyrimidines represents one such approach to enhance the pharmacokinetic profile of these heterocyclic systems. semanticscholar.org
Exploration of Undiscovered Biological Activities and Therapeutic Niches
While the anticancer properties of oxazolopyrimidines have been a primary focus, the structural similarity to purine (B94841) analogs suggests a broader therapeutic potential. mdpi.comnih.gov Purine analogs are known antimetabolites with applications in cancer therapy, and oxazolopyrimidines may act similarly by competitively inhibiting enzymes involved in nucleic acid synthesis. mdpi.com
Future research will delve into previously unexplored biological activities. This includes screening against a wider range of therapeutic targets, such as those involved in inflammatory disorders, viral infections, and neurodegenerative diseases. mdpi.comnih.gov For example, certain oxazolo[5,4-d]pyrimidine derivatives have already shown potential as immunosuppressants and inhibitors of toxins. researchgate.net The investigation of their effects on various signaling pathways, beyond those directly linked to cancer, could reveal novel therapeutic applications.
Identifying new therapeutic niches will involve a combination of high-throughput screening, phenotypic assays, and target-based approaches. The aim is to uncover unique mechanisms of action and identify patient populations that could benefit from treatment with this compound derivatives. For instance, some derivatives have shown activity against specific cancer cell lines, suggesting a potential for targeted therapies. mdpi.com
| Therapeutic Area | Potential Molecular Targets | Rationale |
|---|---|---|
| Oncology | Kinases (e.g., VEGFR2, EGFR, JAKs), Apoptosis-related proteins (e.g., BCL-2), Enzymes in nucleotide synthesis (e.g., HGPRT) | Structural similarity to purines, observed inhibition of key cancer-related enzymes and pathways. mdpi.commdpi.com |
| Immunology | Cytokine signaling pathways, Lymphocyte proliferation | Demonstrated immunomodulatory effects in preclinical studies. nih.govnih.gov |
| Infectious Diseases | Viral replication enzymes, Bacterial metabolic pathways | Antiviral effects have been observed for some oxazolo[5,4-d]pyrimidine derivatives. nih.gov |
| Neurology | Receptors and enzymes in the central nervous system | Potential for modulation of neurological pathways due to the diverse biological activities of heterocyclic compounds. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR). mdpi.com
Generative AI models can design new molecules with desired properties, such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com Predictive models can be trained to screen virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing. mdpi.com This in silico approach can significantly accelerate the drug discovery process and reduce costs. nih.gov
The integration of AI and ML will also aid in understanding the complex interactions between this compound derivatives and their biological targets. Molecular docking and simulation studies, enhanced by machine learning algorithms, can provide insights into the binding modes and mechanisms of action at an atomic level. mdpi.comresearchgate.net
Mechanistic Studies on Resistance Development in Biological Systems
A significant challenge in cancer therapy is the development of drug resistance. nih.gov As this compound and its derivatives are investigated as potential anticancer agents, understanding the mechanisms by which cancer cells might develop resistance is crucial. Given their similarity to purine analogs, resistance mechanisms could involve altered drug metabolism, mutations in the target enzyme, or enhanced drug efflux from the cell. nih.govspringermedicine.com
Future research will focus on identifying the specific molecular changes that lead to resistance. This will involve studying the genetic and proteomic profiles of cancer cells that have been exposed to these compounds over time. nih.gov Mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein, which is a common cause of multidrug resistance, will be investigated. frontiersin.org
By elucidating the pathways of resistance, researchers can develop strategies to overcome it. This may include the co-administration of a second drug that inhibits the resistance mechanism or the design of new analogs that are less susceptible to these resistance pathways. nih.gov
| Mechanism | Description | Potential Counter-strategy |
|---|---|---|
| Altered Drug Metabolism | Decreased activation of the prodrug or increased inactivation by cellular enzymes. nih.gov | Design of analogs that bypass the need for activation or are resistant to inactivation. |
| Target Modification | Mutations in the target protein that reduce the binding affinity of the drug. nih.gov | Development of next-generation inhibitors that can bind to the mutated target. |
| Increased Drug Efflux | Overexpression of membrane transporters (e.g., P-glycoprotein) that pump the drug out of the cell. frontiersin.org | Co-administration of an efflux pump inhibitor or design of compounds that are not substrates for these pumps. |
| Alterations in Apoptotic Pathways | Down-regulation of pro-apoptotic proteins or up-regulation of anti-apoptotic proteins (e.g., BCL-2). nih.gov | Combination therapy with agents that target different components of the apoptotic machinery. |
Comparative Studies with Related Heterocyclic Systems and Purine Analogs
To fully understand the therapeutic potential of this compound, it is essential to conduct comparative studies with structurally related heterocyclic systems and established purine analogs. mdpi.com The oxazolo[5,4-d]pyrimidine and isoxazolo[4,5-d]pyrimidine scaffolds are close isomers that have also been investigated for their biological activities. mdpi.comnih.gov
Comparative studies will help to elucidate the specific structural features that are responsible for the observed biological effects. For example, comparing the activity of this compound with its oxazolo[5,4-d]pyrimidine counterpart can reveal the importance of the nitrogen and oxygen atom arrangement in the fused ring system for target binding and efficacy.
Furthermore, benchmarking against clinically used purine analogs will provide a clearer picture of the potential advantages of this novel scaffold. mdpi.com Such studies have shown that while oxazolopyrimidines may have a weaker affinity for some targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) compared to purines, they may offer improved selectivity or a different side effect profile. mdpi.com These comparative analyses are crucial for identifying the most promising therapeutic applications for this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one derivatives?
The synthesis typically involves cyclocondensation reactions under controlled conditions. For example, oxazolo[4,5-d]pyrimidines can be synthesized via a multi-step protocol:
- Step 1 : React amidine hydrochlorides with triethylamine in THF at room temperature for 48 hours.
- Step 2 : Treat intermediates with phosphoryl chloride (POCl₃) and dimethylaniline (Me₂NPh) at 105–110°C for 3 hours.
- Step 3 : Introduce substituents via reflux with amines in dioxane for 6 hours .
This method ensures regioselectivity and scalability for academic research.
Q. How is the structural integrity of synthesized derivatives confirmed?
A combination of analytical techniques is employed:
Q. What initial biological screening approaches are used for oxazolo[4,5-d]pyrimidines?
- Cell viability assays : Use MTT assays in RN46A cell lines (cultured in DMEM with penicillin/streptomycin) to assess cytotoxicity .
- Receptor binding studies : Evaluate CRF1 receptor affinity using HEK 293 cells expressing the receptor and radioligands like [¹²⁵I]-Tyr⁰-sauvagine. Compounds showing ≥25% inhibition at 1000 nM are prioritized for further study .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in oxazolo[4,5-d]pyrimidine synthesis?
Key variables include:
- Solvent polarity : Dioxane enhances nucleophilic substitution compared to THF.
- Catalyst selection : Triethylamine improves deprotonation efficiency in cyclization steps.
- Temperature control : Reflux at 110°C minimizes side reactions during chlorination (POCl₃ step) .
For example, adjusting these parameters increased yields from 60% to 85% in .
Q. How do structural modifications influence CRF1 receptor binding affinity?
- Substituent effects : 7-(N,N-dialkylamino) groups enhance membrane permeability, while 3-aryl groups stabilize hydrophobic interactions. Compound 5s (25% inhibition) vs. AZD8309 (Ki = 1.5 nM) highlights the role of sulfanyl and hydroxypropyl groups in potency .
- Methodological validation : Use competitive binding assays with HEK 293 cell membranes to quantify IC₅₀ values and compare substituent contributions .
Q. How to resolve contradictions in biological activity data across studies?
- Source analysis : Variability in cell lines (e.g., RN46A vs. HEK 293) or assay protocols (e.g., MTT vs. RT-PCR) can explain discrepancies. For instance, RN46A cells may overexpress CRF1 receptors compared to primary neurons .
- Data normalization : Use β-actin as a housekeeping gene in RT-PCR to control for mRNA expression variability .
Q. What strategies validate structure-activity relationships (SAR) for thiazolo[4,5-d]pyrimidines?
- Systematic substitution : Replace 5-methyl with bulkier groups (e.g., isopropyl) to assess steric effects.
- Pharmacophore mapping : Combine docking studies (e.g., CX3CR1 receptor models) with experimental Ki values (0.1–500 nM range) to identify critical binding motifs .
- Cross-assay correlation : Compare CRF1 binding data () with functional assays (e.g., cAMP inhibition) to confirm target engagement .
Q. How to address inconsistent purity results from NMR vs. LC-MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
